molecular formula C19H26N6O4S B2962079 Ethyl 4-(1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamido)piperidine-1-carboxylate CAS No. 1216416-70-4

Ethyl 4-(1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamido)piperidine-1-carboxylate

Cat. No.: B2962079
CAS No.: 1216416-70-4
M. Wt: 434.52
InChI Key: LNGPJRKPZYKKLD-UHFFFAOYSA-N
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Description

Ethyl 4-(1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamido)piperidine-1-carboxylate is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidin-7-one core fused with two piperidine rings. The thiazolo-pyrimidine scaffold is known for its role in modulating kinase activity, while the piperidine moieties enhance solubility and bioavailability. The ethyl ester group at the 1-position of the piperidine ring further optimizes lipophilicity, making it a candidate for drug discovery targeting enzymatic pathways .

Properties

IUPAC Name

ethyl 4-[[1-(7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O4S/c1-2-29-19(28)25-9-5-13(6-10-25)22-16(26)12-3-7-24(8-4-12)18-23-15-14(30-18)17(27)21-11-20-15/h11-13H,2-10H2,1H3,(H,22,26)(H,20,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGPJRKPZYKKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2CCN(CC2)C3=NC4=C(S3)C(=O)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamido)piperidine-1-carboxylate (referred to as Compound X) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of Compound X, focusing on its pharmacological properties, mechanism of action, and therapeutic potential.

Chemical Structure and Properties

Compound X is characterized by its complex structure, which includes a thiazolo-pyrimidine core and two piperidine rings. The molecular formula is C20H28N4O3SC_{20}H_{28}N_{4}O_{3}S with a molecular weight of approximately 396.53 g/mol.

The biological activity of Compound X has been linked to its ability to interact with specific biological targets, particularly those involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit certain enzymes or receptors that are critical for disease progression in various conditions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to Compound X exhibit significant antimicrobial properties. For instance, derivatives containing the thiazolo-pyrimidine structure have shown activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for these compounds often falls within the range of 64 to 256 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research has also highlighted the potential anticancer effects of thiazolo-pyrimidine derivatives. For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

Compound X may act as an inhibitor of specific enzymes involved in cancer metabolism. For instance, studies on similar thiazolo derivatives revealed their ability to inhibit topoisomerase enzymes, which are vital for DNA replication and repair processes. This inhibition can lead to stunted cancer cell growth and increased sensitivity to chemotherapeutic agents .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of thiazolo-pyrimidine derivatives, including those structurally related to Compound X. The results showed that these compounds were more effective than traditional antibiotics like ampicillin and streptomycin against resistant strains .
  • Cytotoxicity in Cancer Models : In vitro experiments using human cancer cell lines demonstrated that derivatives similar to Compound X could reduce cell viability significantly compared to untreated controls. The observed cytotoxic effects were attributed to the activation of apoptotic pathways .

Research Findings Summary

Activity TypeObserved EffectsReference
AntimicrobialMIC against E. coli and S. aureus: 64-256 µg/mL
AnticancerSignificant cytotoxicity in cancer cell lines
Enzyme InhibitionInhibition of topoisomerase IV

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Core Structure and Substituent Analysis
Compound Name Core Structure Key Substituents
Ethyl 4-(1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamido)piperidine-1-carboxylate Thiazolo[4,5-d]pyrimidine Dual piperidine rings, ethyl ester, carboxamido linker
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Imidazo[1,2-a]pyridine Diethyl esters, cyano, 4-nitrophenyl, phenethyl groups
Ethyl 1-(4,7-dioxo-5-{[4-(propan-2-yl)phenyl]carbamoyl}-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-2-yl)piperidine-4-carboxylate () Pyrido[2,3-d]pyrimidine Hexahydropyrido ring, isopropylphenyl carbamoyl, ethyl ester

Key Observations :

  • Core Diversity: The target compound’s thiazolo-pyrimidine core differs from the imidazo-pyridine () and pyrido-pyrimidine () scaffolds.
  • Substituent Impact : Unlike the diethyl esters and aromatic nitro groups in , the target compound’s dual piperidine system and carboxamido linker may improve metabolic stability compared to the hexahydropyrido ring and isopropylphenyl group in .

Physicochemical and Bioactive Properties

Table 2: Physical Properties Comparison
Compound Name Melting Point (°C) Solubility (DMSO) Yield (%)
Target Compound Not reported Moderate Not reported
Compound 243–245 Low 51
Compound Not reported High Not reported

Analysis :

  • ’s compound has a high melting point (243–245°C), likely due to its nitro and phenethyl substituents enhancing crystallinity .
  • ’s compound shows higher solubility in DMSO and chloroform, attributed to the hexahydropyrido ring and isopropylphenyl carbamoyl group, which reduce hydrophobicity . The target compound’s solubility is presumed moderate due to its thiazolo core and ethyl ester balance.
Table 3: Bioactivity Comparison
Compound Name Kinase Inhibition (IC₅₀) Key Targets
Target Compound Not reported Hypothesized: Kinases
Compound 0.45–1.2 μM EGFR, VEGFR-2

Bioactivity Insights :

  • ’s compound demonstrates moderate inhibition of EGFR and VEGFR-2 (IC₅₀ = 0.45–1.2 μM), linked to its pyrido-pyrimidine core and carbamoyl group . The target compound’s thiazolo-pyrimidine core may target similar pathways but with altered selectivity due to sulfur’s electronegativity.

Research Implications

  • Pharmacokinetic Potential: Its dual piperidine system may enhance blood-brain barrier penetration compared to ’s bulky nitro-phenyl group and ’s hydrophilic hexahydropyrido ring .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions (solvent, temperature, catalysts) influence yield and purity?

  • Methodological Answer: The synthesis typically involves coupling reactions between piperidine derivatives and thiazolo-pyrimidinone intermediates. A reported method uses dichloromethane as the solvent with sodium hydroxide for deprotonation, achieving 99% purity after multiple washes and column chromatography . Temperature control (0–25°C) during exothermic steps is critical to minimize side reactions. Catalysts like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) can improve amide bond formation efficiency. Yield optimization requires monitoring reaction progress via TLC or HPLC, with recrystallization in ethanol for final purification .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer: 1H/13C NMR is essential for confirming the piperidine-thiazolo-pyrimidinone core and ester linkages. Key signals include piperidine protons at δ 3.4–4.2 ppm and thiazolo-pyrimidinone carbonyl carbons at ~170 ppm. HPLC-MS (using C18 columns with acetonitrile/water gradients) resolves structural isomers and quantifies purity. For ambiguous peaks, 2D NMR (COSY, HSQC) clarifies proton-carbon correlations . FT-IR verifies amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can stability studies under varying pH, temperature, and light conditions evaluate degradation pathways?

  • Methodological Answer: Design accelerated stability studies using:
  • pH variations: Prepare buffered solutions (e.g., ammonium acetate, pH 6.5 ) at 1–12 pH units. Monitor degradation via HPLC-MS at 25°C/60°C.
  • Photostability: Expose solid and solution samples to UV (320–400 nm) and visible light (ICH Q1B guidelines). Quantify photoproducts using high-resolution MS .
  • Thermal stress: Store samples at 40°C/75% RH for 4 weeks. Identify degradation products (e.g., hydrolysis of ester groups) via LC-MS/MS and NMR fragmentation patterns .

Q. What computational modeling approaches predict the compound’s reactivity or biological interactions?

  • Methodological Answer:
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental reactivity in nucleophilic substitution or oxidation reactions.
  • Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., kinases or enzymes). Validate predictions with SPR (surface plasmon resonance) binding assays .
  • MD Simulations: Simulate solvation dynamics in water/DMSO to assess solubility and aggregation tendencies .

Q. How should impurity profiling be conducted using LC-MS/MS?

  • Methodological Answer:
  • Sample Preparation: Spike synthetic batches with potential impurities (e.g., unreacted intermediates, epimerized byproducts ).
  • LC Conditions: Use a Zorbax SB-C8 column (2.1 × 100 mm, 1.8 µm) with 0.1% formic acid in water/acetonitrile.
  • MS Detection: Operate in positive ion mode (ESI+) with MRM transitions for trace quantification (LOQ < 0.1%). Validate method precision (RSD < 5%) and accuracy (90–110% recovery) per ICH Q2(R1) .

Q. How can researchers resolve contradictions between in silico ADMET predictions and experimental pharmacokinetic data?

  • Methodological Answer:
  • In Vitro-In Vivo Extrapolation (IVIVE): Compare hepatocyte metabolic stability assays (e.g., intrinsic clearance) with simulated CYP450 metabolism from tools like Simcyp. Adjust for protein binding discrepancies using equilibrium dialysis .
  • Tissue Distribution Studies: Use radiolabeled compound (³H/¹⁴C) in rodent models to validate PBPK (physiologically based pharmacokinetic) models. Address mismatches in brain penetration or renal excretion via transporter inhibition assays (e.g., OATP1B1, P-gp) .

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